8-(2-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-Methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived heterocyclic compound featuring a tricyclic imidazo[2,1-f]purine-2,4-dione core. Its structure includes a 2-methoxyphenyl group at the 8-position and methyl substitutions at the 1, 3, 6, and 7 positions (CAS: 923151-97-7) . This article compares the target compound with its analogs, focusing on structural modifications, receptor affinity, pharmacological activity, pharmacokinetics, and safety profiles.
Properties
IUPAC Name |
6-(2-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-10-11(2)23-14-15(20(3)18(25)21(4)16(14)24)19-17(23)22(10)12-8-6-7-9-13(12)26-5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLMPOMLXAQFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated imidazo[2,1-f]purine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups at the methoxy position .
Scientific Research Applications
8-(2-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer progression.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(2-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Structural Modifications and Structure-Activity Relationships (SAR)
The imidazo[2,1-f]purine-2,4-dione scaffold is highly versatile, with substituent variations dictating biological activity. Key structural comparisons are summarized in Table 1 .
Key SAR Insights :
- Arylpiperazine chains (e.g., in AZ-853, AZ-861, 3i) enhance 5-HT1A/5-HT7 receptor binding. Longer alkyl linkers (e.g., pentyl in 3i) improve receptor interaction .
- Electron-withdrawing groups (e.g., -F, -CF3) on the phenyl ring increase metabolic stability and receptor affinity compared to electron-donating groups (e.g., -OCH3) .
Pharmacological Activity
Table 2 compares functional outcomes of structurally related compounds.
Key Findings :
- 5-HT1A affinity correlates with antidepressant efficacy. AZ-861’s lower Ki (0.2 nM) vs. AZ-853 (0.6 nM) reflects its stronger agonism, though AZ-853’s brain penetration confers superior in vivo activity .
- Fluorinated derivatives (e.g., 3i) show dual 5-HT1A/5-HT7 activity and anxiolytic effects, likely due to optimized pharmacokinetics .
Key Trends :
- Lipophilicity : Higher logP values (e.g., AZ-861: 4.1) correlate with better CNS penetration but may reduce aqueous solubility .
- Safety: Substituents influence side effects. AZ-853’s α1-adrenolytic activity causes hypotension, absent in AZ-861 . Methyl groups (target compound) could pose hepatotoxicity risks if extensively metabolized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
